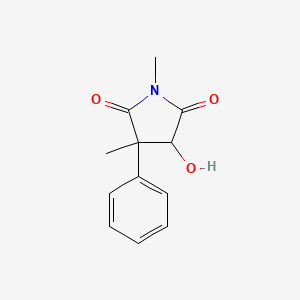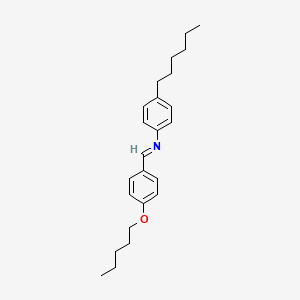
p-Pentyloxybenzylidene p-hexylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Pentyloxybenzylidene p-hexylaniline typically involves the condensation reaction between p-pentyloxybenzaldehyde and p-hexylaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
p-Pentyloxybenzylidene p-hexylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
p-Pentyloxybenzylidene p-hexylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of p-Pentyloxybenzylidene p-hexylaniline is primarily related to its liquid crystal properties. The compound exhibits unique phase transitions, which are influenced by temperature and external fields. These phase transitions are crucial for its applications in LCDs and other optoelectronic devices. The molecular targets and pathways involved include interactions with light and electric fields, leading to changes in the alignment and orientation of the liquid crystal molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Methoxybenzylidene p-butylaniline: Similar liquid crystal compound with different alkyl chain lengths.
p-Ethoxybenzylidene p-pentylaniline: Another liquid crystal compound with varying alkyl chain lengths.
p-Butoxybenzylidene p-heptylaniline: Liquid crystal compound with different alkyl chain lengths.
Uniqueness
p-Pentyloxybenzylidene p-hexylaniline stands out due to its specific alkyl chain lengths, which influence its phase transition temperatures and optical properties. This makes it particularly suitable for certain applications in optoelectronics and advanced materials .
Eigenschaften
CAS-Nummer |
39777-13-4 |
|---|---|
Molekularformel |
C24H33NO |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
N-(4-hexylphenyl)-1-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C24H33NO/c1-3-5-7-8-10-21-11-15-23(16-12-21)25-20-22-13-17-24(18-14-22)26-19-9-6-4-2/h11-18,20H,3-10,19H2,1-2H3 |
InChI-Schlüssel |
MUIKZHRKOXGDCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


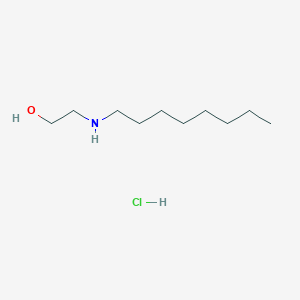
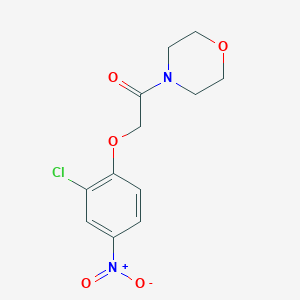

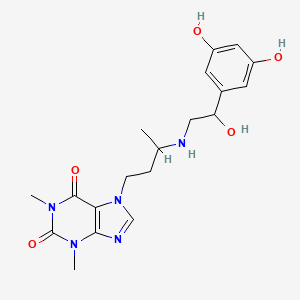


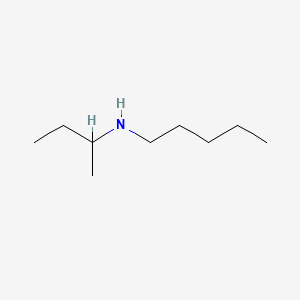
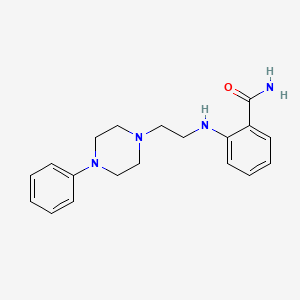
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)



